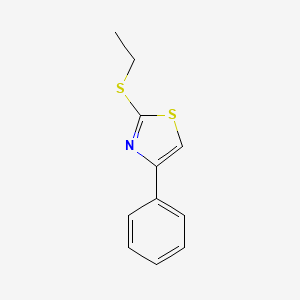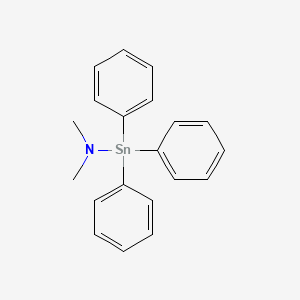
N,N-Dimethyl-1,1,1-triphenylstannanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-1,1,1-triphenylstannanamine: is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is notable for its unique structure, which includes a tin atom bonded to three phenyl groups and one N,N-dimethylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1,1,1-triphenylstannanamine typically involves the reaction of triphenyltin chloride with N,N-dimethylamine. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane. The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Ph3SnCl+HN(CH3)2→Ph3SnN(CH3)2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N,N-Dimethyl-1,1,1-triphenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The N,N-dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of lower oxidation state tin compounds.
Substitution: Formation of substituted organotin compounds.
科学研究应用
N,N-Dimethyl-1,1,1-triphenylstannanamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other industrial materials.
作用机制
The mechanism of action of N,N-Dimethyl-1,1,1-triphenylstannanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
- N,N-Dimethyl-1,1,1-triphenylsilaneamine
- N,N-Dimethyl-1,1,1-triphenylgermanamine
Comparison: N,N-Dimethyl-1,1,1-triphenylstannanamine is unique due to the presence of a tin atom, which imparts distinct chemical and physical properties compared to its silicon and germanium analogs. The tin atom provides greater reactivity and potential for forming diverse organometallic complexes.
属性
CAS 编号 |
1092-86-0 |
|---|---|
分子式 |
C20H21NSn |
分子量 |
394.1 g/mol |
IUPAC 名称 |
N-methyl-N-triphenylstannylmethanamine |
InChI |
InChI=1S/3C6H5.C2H6N.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1-2H3;/q;;;-1;+1 |
InChI 键 |
MFSVOHZQINGOMP-UHFFFAOYSA-N |
规范 SMILES |
CN(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


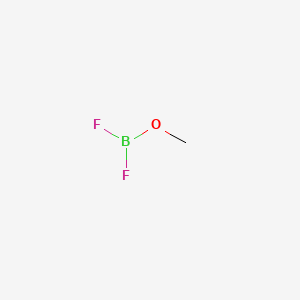
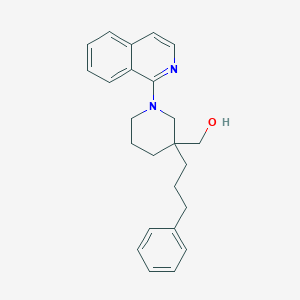

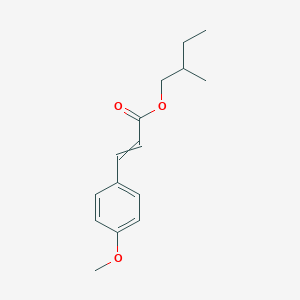

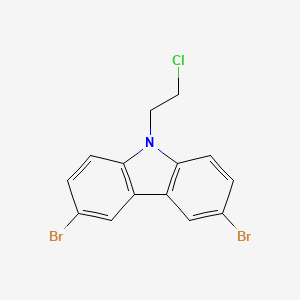
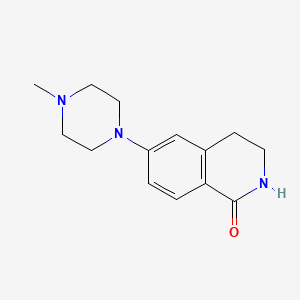
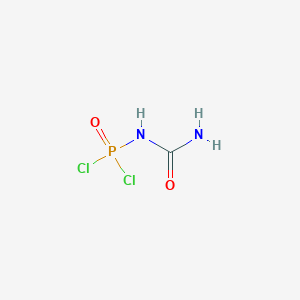
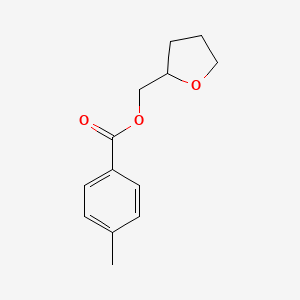
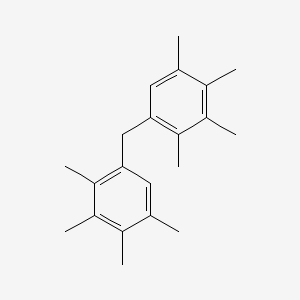
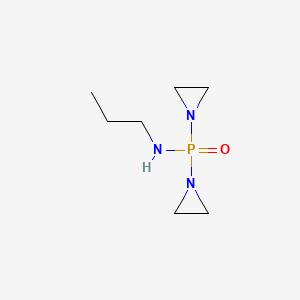
![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
